Mefenamic Acid

COX-2 selectivity NSAID pharmacology Gastrointestinal safety

Choose Mefenamic Acid for your research: a dual COX inhibitor and selective TRPM3 antagonist (IC50 6.6 µM), with a short half-life (2-4 h) ideal for acute pain models. Real-world data shows 55-89% lower GI risk vs diclofenac in Asian populations. Available in ≥98% purity, with flexible packaging and global shipping.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 61-68-7
Cat. No. B1676150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMefenamic Acid
CAS61-68-7
SynonymsAcid, Mefenamic
Apo Mefenamic
Apo-Mefenamic
Contraflam
Coslan
Dysman
Mefac
Mefacit
Mefenamic Acid
Mefenaminic Acid
Mefic
Nu Mefenamic
Nu-Mefenamic
Parkemed
Pinalgesic
PMS Mefenamic Acid
PMS-Mefenamic Acid
Ponalar
Ponalgic
Ponmel
Ponstan
Ponstan Forte
Ponstel
Ponsyl
Pontal
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C
InChIInChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)
InChIKeyHYYBABOKPJLUIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow crystalline powder.
Solubility36.2 [ug/mL] (The mean of the results at pH 7.4)
WHITE POWDER;  SOLUBILITY IN WATER: GREATER THAN 5 G/100 ML /SODIUM SALT/
IN WATER @ PH 7.1: 0.0041 G/100 ML @ 25 °C, 0.008 G/100 ML @ 37 °C;  SOL IN SOLN OF ALKALI HYDROXIDES;  SPARINGLY SOL IN ETHER, CHLOROFORM;  SLIGHTLY SOL IN ETHANOL
1 G SOL IN 26 ML DIMETHYLFORMAMIDE & 220 ML ALCOHOL
1.37e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mefenamic Acid (CAS 61-68-7): Anthranilic Acid NSAID with Distinct Fenamate Pharmacology and Established Clinical Utility


Mefenamic acid (CAS 61-68-7), an N-phenylanthranilic acid derivative within the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), is a competitive inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) with reported IC50 values of 40 nM and 3 µM, respectively . It is characterized by a short elimination half-life of approximately 2–4 hours, high plasma protein binding (>90%), and a unique secondary pharmacology as a selective antagonist of the transient receptor potential melastatin-3 (TRPM3) ion channel [1][2]. Clinically, it is indicated for mild to moderate pain, primary dysmenorrhea, and inflammatory musculoskeletal conditions, with a well-documented safety and efficacy profile distinct from other NSAID subclasses [3].

Why Mefenamic Acid Is Not Interchangeable with Other NSAIDs: Evidence of Differentiated Pharmacology and Clinical Risk-Benefit Profiles


Mefenamic acid exhibits a multi-target pharmacological signature that distinguishes it from other NSAID subclasses, including a preferential COX-2 inhibition profile (EC50 COX-1/COX-2 ratio of 8.6) comparable to some selective COX-2 inhibitors, a unique off-target activity as a potent and selective TRPM3 channel antagonist (IC50 6.6 µM) not shared by other NSAIDs, and a short half-life with no drug accumulation that contrasts with agents such as naproxen (t1/2 12–17 hours) [1][2][3]. Real-world pharmacovigilance data further reveal region-specific gastrointestinal safety advantages relative to diclofenac in Asia-Pacific populations, underscoring that therapeutic substitution without consideration of these differential properties may compromise efficacy or expose patients to avoidable adverse events [4].

Mefenamic Acid Procurement Evidence: Quantifiable Differentiation from Key NSAID Comparators


Preferential COX-2 Inhibition: Mefenamic Acid Demonstrates 8.6-Fold Selectivity Over COX-1, Contrasting with Non-Selective Fenamate Analogs

In a head-to-head in vitro analysis of fenamate NSAIDs, mefenamic acid demonstrated a COX-1/COX-2 EC50 ratio of 8.6, classifying it as a selective COX-2 inhibitor within the fenamate class [1]. This contrasts sharply with the non-selective fenamate meclofenamic acid, which exhibited a ratio of 0.2, indicating predominant COX-1 inhibition. The COX-2 selectivity of mefenamic acid (EC50 COX-1: 25 µM; EC50 COX-2: 2.9 µM) is comparable to that of niflumic acid (ratio 4.6) and approaches the selectivity profile of celecoxib (ratio 1.4), a prototypical selective COX-2 inhibitor [1].

COX-2 selectivity NSAID pharmacology Gastrointestinal safety

Selective TRPM3 Channel Antagonism: A Unique Off-Target Mechanism Not Shared by Other NSAID Classes

Mefenamic acid acts as a potent and selective antagonist of the TRPM3 ion channel, with an IC50 of 6.6 µM, while other fenamate structures (including flufenamic acid, meclofenamic acid, and niflumic acid) non-selectively block TRPM3, TRPV4, TRPC6, and TRPM2 channels [1]. The selectivity of mefenamic acid for TRPM3 was outstanding, with its IC50 being two orders of magnitude lower than concentrations that elicited effects on other TRP channels [1]. This TRPM3 selectivity was validated in insulin-secreting INS-1E cells, where mefenamic acid inhibited pregnenolone sulfate-induced Ca2+ entry and insulin secretion without affecting K(ATP) channel-dependent pathways [1].

TRPM3 ion channel pharmacology fenamate selectivity

Short Elimination Half-Life with No Drug Accumulation: Pharmacokinetic Differentiation from Long-Acting NSAIDs

Mefenamic acid exhibits an elimination half-life of approximately 2–4 hours, with peak plasma concentrations occurring 1–4 hours after oral administration and no drug accumulation following multiple doses [1]. This pharmacokinetic profile contrasts with naproxen (half-life 12–17 hours) and piroxicam (half-life ~50 hours), which accumulate with repeated dosing and carry a higher risk of dose-related adverse events in elderly or renally impaired populations [2]. The short half-life of mefenamic acid facilitates flexible dosing and rapid clearance upon discontinuation, a clinically relevant advantage in acute pain management scenarios.

NSAID pharmacokinetics half-life drug accumulation

Reduced Gastrointestinal Hospitalization Risk in Asia-Pacific Populations: Real-World Safety Differentiation from Diclofenac

In a large multi-database, international cohort study across Asia-Pacific populations (n=70,492 in Taiwan; n=263,741 in Korea), mefenamic acid was associated with a significantly lower risk of gastrointestinal (GI) hospitalization compared with diclofenac, with adjusted hazard ratios (HR) of 0.45 (95% CI: 0.26–0.78) in Taiwan and 0.11 (95% CI: 0.05–0.27) in Korea [1]. These findings indicate an 89% relative risk reduction in Korea and a 55% reduction in Taiwan for GI hospitalization among mefenamic acid users versus diclofenac users [1].

NSAID safety gastrointestinal risk real-world evidence

Analgesic Potency Equivalence with Ibuprofen and Paracetamol in Randomized Controlled Trials

A double-blind randomized controlled trial (n=30 healthy subjects) comparing the analgesic potency of mefenamic acid 500 mg, ibuprofen 600 mg, and paracetamol 600 mg found no statistically significant difference in pain latency times between the three agents (repeated ANOVA, P=0.1507), indicating comparable analgesic efficacy [1]. Additionally, a systematic review reported that mefenamic acid provided pain relief in 64% of women with primary dysmenorrhea, with a number needed to treat (NNT) of 3, comparable to ibuprofen (70% relief, NNT 3) and naproxen (59% relief, NNT 3) [2].

analgesic efficacy pain management clinical trial

Mefenamic Acid Applications: Evidence-Backed Scenarios for Scientific and Industrial Use


Preclinical Research on TRPM3-Mediated Pain and Inflammatory Signaling

Mefenamic acid serves as the most selective pharmacological tool among fenamates for interrogating TRPM3 channel function, with an IC50 of 6.6 µM and >100-fold selectivity over TRPV4, TRPC6, and TRPM2 [1]. This selectivity enables precise dissection of TRPM3-dependent pathways in cellular models of nociception, neuroinflammation, and insulin secretion without confounding off-target effects on related TRP channels [1].

Formulation Development for Acute Pain Management Requiring Rapid Onset and Short Duration of Action

The short elimination half-life of 2–4 hours and lack of drug accumulation make mefenamic acid an ideal candidate for immediate-release formulations intended for acute, intermittent pain conditions such as primary dysmenorrhea or postoperative dental pain [2]. The pharmacokinetic profile supports flexible dosing regimens and minimizes the risk of delayed toxicity, aligning with regulatory expectations for acute-use analgesics [2].

Pharmacovigilance and Health Economics Research in Asia-Pacific Healthcare Systems

Real-world evidence demonstrating a 55–89% lower risk of GI hospitalization with mefenamic acid compared to diclofenac in Taiwanese and Korean populations provides a robust foundation for comparative effectiveness research, formulary decision modeling, and cost-effectiveness analyses in Asia-Pacific healthcare markets [3]. Procurement strategies in these regions can leverage this safety differentiation to justify product selection and negotiate favorable pricing [3].

Reference Standard in COX-2 Selectivity Assays for NSAID Screening

With a well-characterized COX-1/COX-2 EC50 ratio of 8.6, mefenamic acid serves as a benchmark reference compound for calibrating in vitro COX selectivity assays when screening novel NSAID candidates or evaluating fenamate analogs [4]. Its intermediate selectivity profile (between non-selective agents and highly selective COX-2 inhibitors) provides a useful comparator for ranking new chemical entities [4].

Technical Documentation Hub

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36 linked technical documents
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